molecular formula C10H16Br3N B2537117 Benzyltrimethylammonium tribromide CAS No. 111865-47-5; 35717-98-7

Benzyltrimethylammonium tribromide

Cat. No.: B2537117
CAS No.: 111865-47-5; 35717-98-7
M. Wt: 389.957
InChI Key: OQESKQAHRXOSMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyltrimethylammonium tribromide is a chemical compound with the molecular formula C10H16Br3N . It is known for its role as a brominating agent and mild oxidizing agent in various chemical reactions. The compound appears as a yellow to orange crystalline powder and is sensitive to light and moisture .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyltrimethylammonium tribromide can be synthesized by reacting benzyltrimethylammonium chloride with sodium hypobromite in the presence of hydrogen bromide. The reaction is typically carried out in a mixed solvent of water and dichloromethane under ice bath cooling .

Industrial Production Methods: The industrial production of this compound follows a similar synthetic route, ensuring the reaction conditions are optimized for large-scale production. The product is then purified through recrystallization using a solvent mixture of dichloromethane and ether .

Chemical Reactions Analysis

Types of Reactions: Benzyltrimethylammonium tribromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of benzyltrimethylammonium tribromide involves the formation of an intermediate complex during the oxidation of aliphatic aldehydes. This complex subsequently decomposes in the rate-determining step to form the corresponding carboxylic acid . The tribromide ion is postulated to be the reactive oxidizing species in these reactions .

Comparison with Similar Compounds

  • Tetrabutylammonium tribromide
  • Benzyltriethylammonium tribromide
  • Tetramethylammonium tribromide

Comparison: Benzyltrimethylammonium tribromide is unique due to its specific molecular structure, which provides it with distinct reactivity and selectivity in bromination and oxidation reactions. Compared to tetrabutylammonium tribromide, it has a greater brominating potential . Its smaller size compared to benzyltriethylammonium tribromide allows for more efficient reactions in certain contexts .

Properties

InChI

InChI=1S/C10H16N.Br3/c1-11(2,3)9-10-7-5-4-6-8-10;1-3-2/h4-8H,9H2,1-3H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQESKQAHRXOSMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CC1=CC=CC=C1.Br[Br-]Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Br3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111865-47-5
Record name Benzyltrimethylammonium Tribromide [Brominating Reagent]
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